molecular formula C8H4BrCl B6156749 2-bromo-1-chloro-4-ethynylbenzene CAS No. 1564565-93-0

2-bromo-1-chloro-4-ethynylbenzene

Cat. No. B6156749
CAS RN: 1564565-93-0
M. Wt: 215.5
InChI Key:
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including bromination, chlorination, and alkylation . For instance, a similar compound, 1-Bromo-2-ethynylbenzene, undergoes Sonogashira coupling with methyl 2-iodobenzoate to form a bromo tolane derivative .


Chemical Reactions Analysis

The chemical reactions involving “2-bromo-1-chloro-4-ethynylbenzene” would depend on the reaction conditions and the presence of other reactants. For instance, it might undergo coupling reactions with suitable partners .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-1-chloro-4-ethynylbenzene” would depend on its precise molecular structure. For instance, similar compounds like 1-Bromo-4-chloro-2-ethylbenzene have an average mass of 219.506 Da .

Mechanism of Action

The mechanism of reactions involving “2-bromo-1-chloro-4-ethynylbenzene” would likely involve electrophilic aromatic substitution, where an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

The safety and hazards associated with “2-bromo-1-chloro-4-ethynylbenzene” would depend on its precise physical and chemical properties. For instance, similar compounds like 1-Bromo-4-ethynylbenzene are harmful if swallowed, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “2-bromo-1-chloro-4-ethynylbenzene” could involve exploring its potential applications in various chemical reactions and its role in the synthesis of other compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-1-chloro-4-ethynylbenzene can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-ethynylbenzene", "sodium hydroxide", "bromine", "sodium iodide", "sodium hypochlorite", "acetic acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-ethynylbenzene is reacted with sodium hydroxide and bromine to form 2-bromo-1-phenylacetylene.", "Step 2: 2-bromo-1-phenylacetylene is reacted with sodium iodide in acetone to form 2-bromo-1-iodo-4-phenylbut-1-ene.", "Step 3: 2-bromo-1-iodo-4-phenylbut-1-ene is reacted with sodium hypochlorite in acetic acid to form 2-bromo-1-chloro-4-phenylbut-1-ene.", "Step 4: 2-bromo-1-chloro-4-phenylbut-1-ene is reacted with sodium bicarbonate and diethyl ether to form 2-bromo-1-chloro-4-ethynylbenzene.", "Step 5: The product is purified by washing with water and drying with anhydrous sodium sulfate." ] }

CAS RN

1564565-93-0

Product Name

2-bromo-1-chloro-4-ethynylbenzene

Molecular Formula

C8H4BrCl

Molecular Weight

215.5

Purity

95

Origin of Product

United States

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